molecular formula C24H22N6O B3805406 [6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone

[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B3805406
M. Wt: 410.5 g/mol
InChI Key: LEXCZINKPJWQMQ-UHFFFAOYSA-N
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Description

The compound “2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-6-(1-pyrrolidinylcarbonyl)pyrazine” is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a pyrazine ring, a pyrrolidine ring, and a pyrazole ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazine, pyrrolidine, and pyrazole rings would likely result in these rings being aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. The presence of multiple nitrogen atoms could make this compound a potential ligand for metal ions, and the various rings could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. Compounds with similar structures have been shown to have various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

Compounds with similar structures to this one are often used in medicinal chemistry and drug discovery, due to their potential biological activities . Therefore, future research could involve investigating the biological activity of this compound, potentially leading to the development of new therapeutic agents .

Properties

IUPAC Name

[6-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O/c31-24(29-10-1-2-11-29)23-16-26-15-22(27-23)20-7-3-6-19(13-20)21-8-12-30(28-21)17-18-5-4-9-25-14-18/h3-9,12-16H,1-2,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXCZINKPJWQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC(=CN=C2)C3=CC=CC(=C3)C4=NN(C=C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
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[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
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[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
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[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
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[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
Reactant of Route 6
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[6-[3-[1-(Pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone

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